molecular formula C13H18N2O B14214176 (4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine CAS No. 821775-06-8

(4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B14214176
CAS No.: 821775-06-8
M. Wt: 218.29 g/mol
InChI Key: RSKVTUYRYFTVGY-LLVKDONJSA-N
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Description

(4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine is a chiral oxazoline derivative. This compound is characterized by its unique structure, which includes a tert-butyl group and a phenyl group attached to an oxazoline ring. The stereochemistry at the 4-position of the oxazoline ring is specified as (4S), indicating the spatial arrangement of the substituents around this chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with phenyl isocyanate to form an intermediate, which then undergoes cyclization with an appropriate aldehyde or ketone to form the oxazoline ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include oxazole derivatives, amine derivatives, and various substituted oxazolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, the compound’s chiral center allows it to interact selectively with biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-tert-Butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine can be compared with other oxazoline derivatives such as:
    • (4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-amine
    • (4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine
    • (4S)-4-Isopropyl-4,5-dihydro-1,3-oxazol-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and chiral center, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential biological activities make it a valuable compound in various fields of research.

Properties

CAS No.

821775-06-8

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(4S)-4-tert-butyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C13H18N2O/c1-13(2,3)11-9-16-12(15-11)14-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15)/t11-/m1/s1

InChI Key

RSKVTUYRYFTVGY-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)NC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1COC(=N1)NC2=CC=CC=C2

Origin of Product

United States

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